4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid is an organic compound characterized by the presence of trifluoromethyl and phenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid typically involves the introduction of trifluoromethyl groups into the butanoic acid structure. One common method includes the reaction of 2-methyl-3-phenylpropanoic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the incorporation of trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid involves its interaction with molecular targets through its trifluoromethyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- 4,4,4-Trifluoro-3-phenylbutanoic acid
- 4-Trifluoromethylphenol
Comparison: Compared to similar compounds, 4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid is unique due to the specific arrangement of its trifluoromethyl and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)9(11(12,13)14)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNSMEKXIHVQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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